2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile
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Overview
Description
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile is a chemical compound with the molecular formula C13H14N2O2 It is a derivative of benzonitrile, featuring a formyl group and a piperidinyl group with an oxo substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile typically involves the following steps:
Formation of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzonitrile precursor.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.
Oxidation: The oxo group is introduced through an oxidation reaction, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-(piperidin-1-yl)benzonitrile: Similar structure but lacks the oxo group.
2-(4-Oxopiperidin-1-yl)benzonitrile: Similar structure but lacks the formyl group.
2-Fluoro-5-(4-oxopiperidin-1-yl)benzonitrile: Similar structure with a fluorine substitution.
Uniqueness
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile is unique due to the presence of both the formyl and oxo groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile is a compound of interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2O, with a molecular weight of approximately 228.25 g/mol. The compound features a formyl group, a benzonitrile moiety, and a piperidine derivative, contributing to its reactivity and biological potential.
Research indicates that compounds with similar structures can exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds in this category may inhibit specific enzymes, affecting cellular pathways critical for cancer progression or inflammation.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways involved in cell survival and proliferation.
Anticancer Properties
Studies have shown that derivatives of 2-formyl compounds can exhibit cytotoxic effects against several cancer cell lines. For instance, research has indicated that structurally related compounds demonstrate significant antiproliferative activity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | TBD |
This compound | HeLa | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells showed that treatment with the compound significantly reduced nitric oxide (NO) production induced by lipopolysaccharide (LPS), indicating potential as an anti-inflammatory agent.
Study 1: Cytotoxicity Assessment
A study conducted on a library of oxadiazole derivatives, which included compounds similar to 2-formyl derivatives, revealed promising results in terms of cytotoxicity against human tumor cell lines. The findings suggested that modifications to the oxadiazole scaffold could enhance anticancer activity.
Study 2: Inhibition of NO Production
In another study focusing on anti-inflammatory effects, researchers treated RAW264.7 cells with the compound and observed a significant decrease in LPS-induced NO production compared to controls. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-formyl-5-(2-oxopiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H12N2O2/c14-8-11-7-12(5-4-10(11)9-16)15-6-2-1-3-13(15)17/h4-5,7,9H,1-3,6H2 |
InChI Key |
DBJPFZXNXLGDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)C=O)C#N |
Origin of Product |
United States |
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